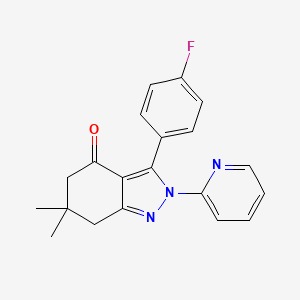![molecular formula C14H15NO4 B7830320 4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid](/img/structure/B7830320.png)
4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid is a chemical compound belonging to the quinoline derivatives family Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid typically involves the following steps:
Formation of 1-Methyl-2-oxo-1,2-dihydroquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Butanoic Acid Moiety: The quinoline derivative is then reacted with butanoic acid or its derivatives under suitable conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
化学反应分析
Types of Reactions: 4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, such as 4-hydroxyquinoline.
Reduction: Hydroquinoline derivatives.
Substitution: Halogenated quinolines and alkylated quinolines.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Biology: Quinoline derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The quinoline core can bind to various enzymes and receptors, leading to biological responses. For example, it may inhibit bacterial DNA gyrase or topoisomerase, which are essential for bacterial replication and survival.
相似化合物的比较
4-Hydroxyquinoline: A closely related compound with similar biological activities.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic used to treat bacterial infections.
Uniqueness: 4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid is unique due to its specific structural features, such as the presence of the butanoic acid moiety, which can influence its reactivity and biological activity compared to other quinoline derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
属性
IUPAC Name |
4-(1-methyl-2-oxoquinolin-4-yl)oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-15-11-6-3-2-5-10(11)12(9-13(15)16)19-8-4-7-14(17)18/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVLTHRHPWUGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7830275.png)



![8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(2,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7830308.png)
![Acetamide, N-[2-(2-nitrophenylthio)phenyl]-](/img/structure/B7830310.png)
![[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]acetic acid](/img/structure/B7830325.png)

